

Application Notes and Protocols for the Quantitative Analysis of Diphenylthioxostannane

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Compound of Interest

Compound Name: *Diphenylthioxostannane*

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Introduction

Diphenylthioxostannane ($(C_6H_5)_2SnS$) is an organotin compound containing a tin-sulfur double bond. Organotin compounds have found applications in various fields, including as PVC stabilizers, catalysts, and biocides. Given the toxicological relevance of many organotin compounds, robust and sensitive analytical methods for their quantification are crucial for research, environmental monitoring, and quality control in drug development processes where such moieties might be present as intermediates, impurities, or part of a final product.

This document provides detailed application notes and protocols for three key analytical techniques applicable to the quantification of **diphenylthioxostannane**: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Analytical Techniques Overview

A summary of the primary analytical techniques for the quantification of **diphenylthioxostannane** is presented below, with detailed protocols and data to follow.

Technique	Principle	Sample Preparation	Common Application
HPLC-ICP-MS	Chromatographic separation of the analyte followed by element-specific detection and quantification of tin.	Simple dissolution in a suitable organic solvent.	Speciation analysis of organotin compounds in various matrices. Offers high sensitivity and specificity without the need for derivatization. [1] [2] [3] [4] [5]
GC-MS	Separation of volatile analytes based on their partitioning between a stationary and a mobile phase, followed by mass-based detection.	Requires derivatization to increase the volatility and thermal stability of the analyte. [6] [7] [8] [9] [10]	Routine analysis of a wide range of organotin compounds. Cost-effective and widely available.
qNMR	Quantification based on the direct relationship between the integrated NMR signal intensity and the number of corresponding nuclei.	Simple dissolution in a deuterated solvent with an internal standard.	Absolute quantification without the need for a specific analyte standard. Useful for purity assessment and quantification of reference materials. [11] [12] [13] [14]

Quantitative Data Summary

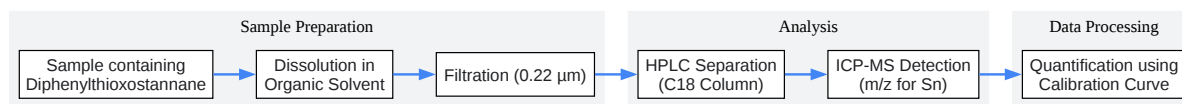
The following table summarizes typical quantitative performance data for the analysis of diphenyltin compounds, which are expected to be comparable for **diphenylthioxostannane**.

Analytical Technique	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (R^2)	Reference
HPLC-ICP-MS	Diphenyltin (DPhT)	0.5 - 1.2 ng/L	1.5 - 3.6 ng/L	> 0.999	[1]
GC-MS/MS	Diphenyltin (as pentyl derivative)	0.20 - 0.35 pg Sn	-	> 0.995	[9]
qNMR	Organotin Compounds	Analyte dependent	Analyte dependent	Not Applicable	[12][13]

Application Note 1: HPLC-ICP-MS for the Quantification of Diphenylthioxostannane

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry is a powerful technique for the speciation and quantification of organotin compounds.[2][3][4][5] The HPLC separates the different organotin species, and the ICP-MS provides highly sensitive and element-specific detection of tin. A significant advantage of this method is that it typically does not require a derivatization step.[4]

Experimental Workflow: HPLC-ICP-MS



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Caption: Workflow for the quantification of **diphenylthioxostannane** by HPLC-ICP-MS.

Detailed Experimental Protocol: HPLC-ICP-MS

1. Sample Preparation:

- Accurately weigh a known amount of the sample containing **diphenylthioxostannane**.
- Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known volume.
- Filter the solution through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase: A gradient elution is often employed. For example:
 - Mobile Phase A: Water with 0.1% formic acid and 0.05% triethylamine.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

3. ICP-MS Conditions:

- RF Power: 1550 W.
- Plasma Gas Flow: 15 L/min.
- Auxiliary Gas Flow: 0.8 L/min.
- Nebulizer Gas Flow: 1.0 L/min.
- Monitored Isotopes: ^{118}Sn , ^{120}Sn .
- Integration Time: 0.1 s per isotope.

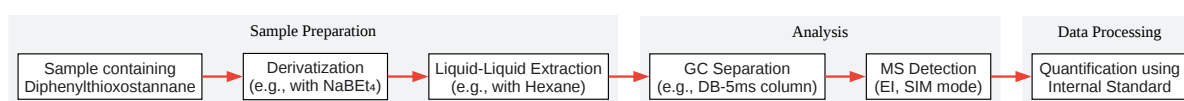
4. Quantification:

- Prepare a series of calibration standards of **diphenylthioxostannane** (or a suitable diphenyltin standard if the pure analyte is unavailable) in the same solvent as the sample.
- Generate a calibration curve by plotting the peak area of the tin signal against the concentration of the standards.
- Determine the concentration of **diphenylthioxostannane** in the sample by interpolating its peak area on the calibration curve.

Application Note 2: GC-MS for the Quantification of Diphenylthioxostannane

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of organotin compounds.[6][7][8][9][10] Due to the low volatility of **diphenylthioxostannane**, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6] Common derivatizing agents include sodium tetraethylborate or Grignard reagents.[7][9]

Experimental Workflow: GC-MS with Derivatization



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Caption: Workflow for the quantification of **diphenylthioxostannane** by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

- To a known amount of sample dissolved in a suitable solvent (e.g., methanol), add an internal standard (e.g., tripropyltin).
- Add an acetate buffer to adjust the pH to ~5.
- Introduce the derivatizing agent, for example, a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water. This will ethylate the **diphenylthioxostannane**.
- Allow the reaction to proceed for about 30 minutes with shaking.
- Add an extraction solvent such as hexane and vortex for 1-2 minutes.
- Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 min.
 - Ramp to 280 °C at 10 °C/min.
 - Hold at 280 °C for 5 min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized **diphenylthioxostannane**.

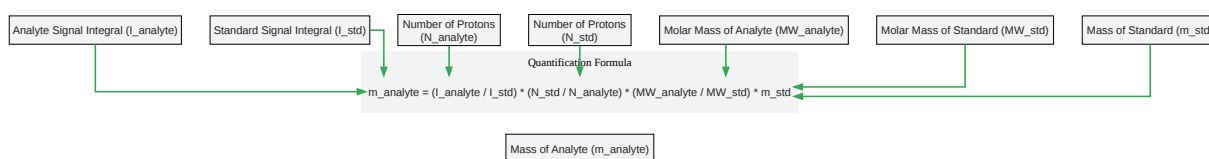
3. Quantification:

- Prepare calibration standards and derivatize them in the same manner as the samples.
- Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
- Calculate the concentration of **diphenylthioxostannane** in the sample using the calibration curve.

Application Note 3: Quantitative NMR (qNMR) for the Quantification of Diphenylthioxostannane

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a specific standard of the analyte itself.[12][13] Quantification is achieved by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard.

Logical Relationship for qNMR Quantification



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Caption: Logical relationship for absolute quantification using qNMR.

Detailed Experimental Protocol: qNMR

1. Sample Preparation:

- Accurately weigh a specific amount of the sample containing **diphenylthioxostannane** into an NMR tube.
- Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.
- Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the standard.

2. NMR Data Acquisition (¹H NMR):

- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Program: A standard 90° pulse sequence (e.g., zg30).
- Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ of the protons being integrated (typically > 30 s).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
- Acquisition Time: At least 3-4 seconds.

3. Data Processing and Quantification:

- Apply a Fourier transform to the FID.
- Perform phase and baseline correction.
- Integrate a well-resolved signal of **diphenylthioxostannane** (e.g., aromatic protons) and a signal from the internal standard.
- Calculate the concentration or purity of **diphenylthioxostannane** using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * \text{Purity}_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molar mass
- m = mass
- Purity_std = Purity of the internal standard

Conclusion

The choice of the analytical technique for the quantification of **diphenylthioxostannane** depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC-ICP-MS offers excellent sensitivity and specificity for trace-level analysis without derivatization. GC-MS provides a robust and widely available alternative, although it requires a derivatization step. qNMR is a powerful technique for absolute quantification and purity assessment, particularly when a certified standard of the analyte is not available. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable methods for the quantification of **diphenylthioxostannane**.

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